(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
“(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H16FNO3. It has a molecular weight of 205.23 . This compound is a solid or semi-solid or liquid or lump in its physical form .
Physical and Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid or lump . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications
Synthesis and Reactivity
Compounds similar to "(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate" are often utilized in synthetic organic chemistry due to their potential to act as building blocks for more complex molecules. The presence of a fluoro group and a hydroxyl group in close proximity on a pyrrolidine ring provides unique reactivity that could be exploited for the synthesis of pharmaceuticals, agrochemicals, and materials science applications. For instance, the review by Marsais and Quéguiner highlights the metallation of π-deficient heterocyclic compounds, an essential step in the synthesis of various heterocyclic structures that could relate to the reactivity of pyrrolidine derivatives in synthetic applications Marsais & Quéguiner, 1983.
Applications in Drug Synthesis
Compounds like "this compound" could find applications in drug synthesis, given their structural complexity and functional group diversity. A review on the synthesis and biological activities of fluoroquinolones by da Silva et al. demonstrates the crucial role of fluorinated heterocycles in developing antibacterial agents da Silva et al., 2003. The unique reactivity of fluorinated compounds, including enhanced lipophilicity and metabolic stability, makes them valuable for pharmaceutical development.
Environmental and Material Science Research
In environmental and material science, fluorinated compounds are studied for their potential applications in novel materials and as environmental pollutants. The study on the decomposition of methyl tert-butyl ether (MTBE) by Hsieh et al. could provide insights into the environmental fate of similar tert-butyl compounds, including potential degradation pathways and environmental impact assessments Hsieh et al., 2011.
Safety and Hazards
This compound has several safety and hazard statements associated with it. It has the signal word “Danger” and is classified as a 6.1 hazard . The precautionary statements associated with this compound include P261, P273, P301+P310, and P305+P351+P338 . It also has hazard statements H301, H315, H319, H335, and H411 .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBDFQPHEPDHQW-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869481-93-6 | |
Record name | trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.